Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate
Overview
Description
Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 . It is a white to brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3O2/c1-4-16-11(15)9-5-10-8(3)12-7(2)6-14(10)13-9/h5-6,12H,3-4H2,1-2H3 .Scientific Research Applications
Chemical Reactivity and Derivative Formation
Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate exhibits significant chemical reactivity, allowing for the creation of a variety of derivatives. For instance, it can be transformed into derivatives like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine through reactions with different nucleophilic reagents (Harb, Hesien, Metwally, & Elnagdi, 1989). Similarly, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, reacts with substituted hydrazines to yield various pyrazoles, indicating the potential for diverse synthesis pathways (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).
Synthesis of Novel Compounds
Research has demonstrated the use of related compounds as key starting materials for synthesizing novel analogues of natural alkaloids, like peramine. This showcases its role in synthesizing structurally complex and biologically significant molecules (Voievudskyi, Astakhina, Kryshchyk, Petuhova, & Shyshkina, 2016).
Development of Antiviral Analogs
In medicinal chemistry, derivatives of this compound have been explored for their potential in antiviral applications. One study found that 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a derivative, did not exhibit significant antiviral activity, but its synthesis from related compounds underlines the role of such chemicals in drug development (Ehler, Robins, & Meyer, 1977).
Antibacterial Potential
The synthesis of new heterocyclic compounds containing a sulfonamido moiety from precursors like this compound has been researched for their potential use as antibacterial agents, showing the compound's relevance in developing new antimicrobial drugs (Azab, Youssef, & El-Bordany, 2013).
Synthesis of Fluorescent Molecules
This compound's derivatives, such as ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, have been used to synthesize novel fluorescent molecules. These molecules have potential applications in bioimaging and diagnostics (Wu, Chen, Li, Zou, Hu, & Yang, 2006).
Mechanism of Action
Future Directions
Pyrrolopyrazine derivatives, which include Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, these compounds could be promising for future research in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-16-11(15)9-5-10-8(3)12-7(2)6-14(10)13-9/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHWSSBNPRHDJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(N=C(C2=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158138 | |
Record name | Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,6-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449598-76-8 | |
Record name | Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,6-dimethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1449598-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,6-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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